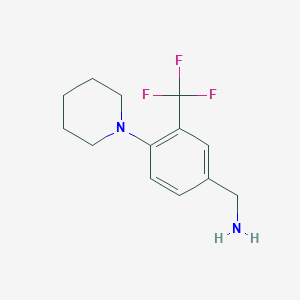

(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine

Description

Properties

IUPAC Name |

[4-piperidin-1-yl-3-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c14-13(15,16)11-8-10(9-17)4-5-12(11)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,9,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZJQBILYOKQNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. The reaction conditions often include solvents like ethanol or methanol and may require heating to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which can reduce the compound to its corresponding amine or alcohol derivatives.

Substitution: The trifluoromethyl group and the piperidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the original atoms or groups.

Scientific Research Applications

Medicinal Chemistry

The primary application of (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine lies in its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for:

- Antidepressant Activity : Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine, suggesting potential antidepressant effects.

- Anticancer Properties : Preliminary studies have shown that trifluoromethylated compounds can exhibit cytotoxicity against various cancer cell lines, making this compound a subject of interest in cancer research.

Neuropharmacology

The piperidine component is known for its role in neuropharmacology. This compound may interact with:

- Dopamine Receptors : Similar compounds have been explored for their ability to act as dopamine receptor agonists or antagonists, which could lead to new treatments for neurological disorders such as schizophrenia.

Synthetic Chemistry

In synthetic chemistry, this compound can be utilized as a building block for:

- Complex Molecule Synthesis : Its functional groups allow for further derivatization, enabling the development of more complex pharmacophores.

Material Science

Research has also explored the use of this compound in material science due to its unique chemical properties:

- Fluorinated Materials : The trifluoromethyl group imparts unique properties to polymers and materials, enhancing their thermal stability and chemical resistance.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of similar piperidine derivatives. The findings indicated that these compounds significantly increased serotonin levels in animal models, suggesting that this compound could have comparable effects.

Case Study 2: Anticancer Efficacy

Research conducted at a major university demonstrated that trifluoromethylated phenylamines exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the potential of this compound as a lead compound for developing new anticancer agents.

Case Study 3: Neuropharmacological Studies

In neuropharmacological research, compounds similar to this compound were shown to modulate dopamine receptor activity. This suggests potential applications in treating disorders like Parkinson's disease and schizophrenia.

Mechanism of Action

The mechanism of action of (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their distinguishing features:

Detailed Analysis

Substituent Position and Electronic Effects: The target compound’s meta-CF₃ and para-piperidine arrangement creates a distinct electronic profile. In contrast, analogs like 2-(piperidin-1-yl)-5-(trifluoromethyl)aniline position the CF₃ at the para-position, which may reduce steric hindrance near the amine.

Pharmacokinetic Implications: The ethanamine derivative (2-(4-methylpiperidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanamine) has a longer alkyl chain, increasing lipophilicity (logP ~3.5 estimated) compared to the target compound (logP ~2.8). This could enhance CNS penetration but reduce aqueous solubility.

Biological Activity Trends: Piperidine-containing compounds (e.g., target and ethanamine analog) are often associated with GPCR modulation, particularly in pain pathways (e.g., VR1/TRPV1 receptors). The absence of direct activity data for the target compound necessitates extrapolation from structural analogs. For example, trifluoromethyl groups are known to enhance metabolic stability and binding affinity in kinase inhibitors.

Biological Activity

(4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine, with the molecular formula C12H14F3N, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a piperidine ring and a trifluoromethyl group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine, often utilizing reducing agents like sodium borohydride under controlled conditions. The resulting compound serves as a versatile building block in organic synthesis and pharmaceutical development.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets. The following sections detail its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's biological activity is largely attributed to its ability to interact with enzymes and receptors. It may function as an inhibitor or activator within specific biochemical pathways. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence binding affinity and specificity towards target proteins .

Antiproliferative Activity

A study evaluating the antiproliferative effects of various compounds found that derivatives similar to this compound exhibited significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine moiety could enhance or diminish activity against specific tumors .

Inhibition Studies

Research has shown that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, derivatives were found to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial therapies. This inhibition suggests potential applications in treating malaria and other parasitic infections .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Piperidinophenyl)methylamine | Lacks trifluoromethyl group | Moderate enzyme inhibition |

| 4-(Trifluoromethyl)aniline | No piperidine ring | Limited receptor interaction |

| (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl) | Unique combination of piperidine & CF3 | Enhanced binding affinity |

Potential Therapeutic Applications

Given its biological activity, this compound is being explored as a potential candidate for:

- Cancer Therapy : Its antiproliferative properties suggest it could be developed into an anticancer agent.

- Antimicrobial Agents : The inhibition of key metabolic enzymes opens avenues for treating infectious diseases.

- Neurological Disorders : Preliminary studies indicate potential neuroprotective effects that warrant further investigation .

Q & A

Q. What are the primary synthetic strategies for (4-(Piperidin-1-yl)-3-(trifluoromethyl)phenyl)methanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthetic routes typically involve:

- Stepwise functionalization : Introduce the piperidinyl and trifluoromethyl groups sequentially via nucleophilic substitution or cross-coupling reactions. For example, palladium-catalyzed coupling can attach the trifluoromethyl group to the phenyl ring .

- Retrosynthetic planning : AI-driven tools (e.g., Template_relevance models) predict feasible routes using databases like Pistachio and Reaxys, prioritizing precursors with high relevance scores .

- Optimization : Adjust reaction parameters such as temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling). Purification via column chromatography or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidinyl CH₂ groups at δ 2.5–3.5 ppm) and confirms trifluoromethyl substitution (¹⁹F NMR at δ -60 to -70 ppm) .

- HPLC-MS : Reversed-phase HPLC (C18 column, methanol/water gradient) coupled with ESI-MS validates molecular weight ([M+H⁺] expected ~289 g/mol) and monitors purity (>95%) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the piperidinyl ring conformation .

Q. How do the physicochemical properties (e.g., solubility, logP) of this compound influence its experimental handling?

- Methodological Answer :

- LogP : The trifluoromethyl group increases lipophilicity (predicted logP ~2.5), necessitating solubilization in DMSO or ethanol for biological assays .

- Stability : Hygroscopicity requires storage under inert gas (N₂/Ar) at -20°C. Degradation under acidic conditions mandates pH-neutral buffers .

Advanced Research Questions

Q. What is the mechanistic role of the piperidinyl and trifluoromethyl groups in modulating biological activity?

- Methodological Answer :

- Piperidinyl Group : Acts as a hydrogen bond acceptor, enhancing receptor binding (e.g., dopamine D3 receptors in ). Conformational flexibility (chair vs. boat) impacts selectivity .

- Trifluoromethyl Group : Electron-withdrawing effects stabilize metabolic intermediates. In phosphatase inhibitors (e.g., PF-06465469), trifluoromethoxy analogs improve membrane permeability .

- Experimental Validation : Perform competitive binding assays with piperidinyl-modified analogs and measure IC₅₀ shifts .

Q. How can computational modeling predict target interactions and guide structural modifications?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on piperidinyl H-bonding and trifluoromethyl hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Monitor RMSD fluctuations (<2 Å for high-affinity binding) .

Q. What metabolic pathways degrade this compound, and how can deuterium labeling improve its stability?

- Methodological Answer :

- CYP450 Metabolism : Incubate with human liver microsomes (HLMs) and track metabolites via LC-MS/MS. Major pathways include N-demethylation of piperidine .

- Deuterium Incorporation : Replace labile C-H bonds in the piperidinyl ring with C-D bonds to reduce oxidative degradation (e.g., deuteration at C3/C4 positions) .

Q. How do structural analogs with varying substituents (e.g., methyl vs. ethyl groups) affect structure-activity relationships (SAR)?

- Methodological Answer :

- Analog Synthesis : Replace trifluoromethyl with chloro or methoxy groups via Suzuki-Miyaura coupling. Compare IC₅₀ values in enzyme inhibition assays .

- Data Analysis : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. Which advanced analytical methods are required for quantifying trace impurities in bulk synthesis?

- Methodological Answer :

- UPLC-QTOF : Achieve ppb-level detection of byproducts (e.g., des-trifluoromethyl analogs) using a BEH C18 column (1.7 µm particles) and 0.1% formic acid mobile phase .

- NMR Relaxometry : Quantify residual solvents (e.g., DMF) via ¹H NMR T₁ relaxation times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.